![molecular formula C13H14N2O4 B2987441 3-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid CAS No. 500026-39-1](/img/structure/B2987441.png)
3-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid
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Description
Molecular Structure Analysis
The molecular structure of 3-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid consists of an oxadiazole ring attached to a propanoic acid moiety. The ethoxyphenyl group is also part of the structure. The compound’s SMILES notation is: O=C(O)CCC1=NC(C2=CC=C(OCC)C=C2)=NO1
.
Scientific Research Applications
Medicinal Chemistry Applications
In medicinal chemistry, 3-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid derivatives have been explored for their therapeutic potential. For instance, novel indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides have been synthesized, showing potent inhibitory activity against urease enzyme. These compounds, through enzyme inhibitory kinetics and in silico studies, have demonstrated valuable therapeutic agent characteristics for drug designing programs (Nazir et al., 2018). Additionally, β-Aroylpropionic acid-based 1,3,4-oxadiazoles have shown significant anti-inflammatory and antibacterial activities, presenting a low ulcerogenic action, which suggests their potential as safer anti-inflammatory and analgesic agents (Husain et al., 2009).
Material Science Applications
In the field of material science, oxadiazole-based compounds have been employed as electron-transporting materials in organic light-emitting diodes (OLEDs). A novel alcohol-soluble electron-transporting small-molecule material, comprising oxadiazole and arylphosphine oxide moieties, has been synthesized. This compound exhibits excellent thermal stability and has been utilized in the fabrication of fully solution-processed multilayer OLEDs, significantly improving device luminous efficiency (Liu et al., 2015).
Organic Synthesis Applications
3-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid and its derivatives serve as valuable intermediates in organic synthesis, facilitating the construction of complex molecules. For example, chemoenzymic synthesis has enabled the production of optically pure 1,3,4-oxadiazol-2(3H)-ones with acaricidal activity, showcasing the importance of these compounds in synthesizing biologically active molecules (Bosetti et al., 1994). Moreover, phloretic acid, closely related to the chemical family of 3-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid, has been utilized as a renewable building block for enhancing the reactivity of hydroxyl-bearing molecules towards benzoxazine ring formation, indicating its utility in materials science (Trejo-Machin et al., 2017).
properties
IUPAC Name |
3-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-2-18-10-5-3-9(4-6-10)13-14-11(19-15-13)7-8-12(16)17/h3-6H,2,7-8H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKJJPENOGQVARC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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